1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride
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Overview
Description
1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. For instance, the use of microwave-assisted synthesis and solvent-free conditions has been explored to achieve greener and more efficient production .
Chemical Reactions Analysis
1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-vinyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Nalidixic acid: Used as an antibacterial agent.
2-Hydroxyquinoline: Studied for its antimicrobial activities. Compared to these compounds, this compound offers unique structural features that may confer distinct biological activities and applications.
Properties
CAS No. |
62233-94-7 |
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Molecular Formula |
C12H22ClNO |
Molecular Weight |
231.76 g/mol |
IUPAC Name |
4-ethenyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12;/h3,10-11,14H,1,4-9H2,2H3;1H |
InChI Key |
GSRZJAQEXPSHIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C=C)O.Cl |
Origin of Product |
United States |
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